3-(Aminomethyl)cyclobutanol

Description

The exact mass of the compound 3-(Aminomethyl)cyclobutanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Aminomethyl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

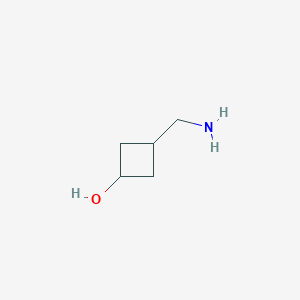

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAINJWHBAJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300679 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-04-6, 917827-91-9, 167081-42-7 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: A Key Building Block in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved pharmacological properties is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the need for greater specificity, improved metabolic stability, and access to unique intellectual property has driven a paradigm shift towards more complex, sp³-rich molecular architectures.[1][2] Among these, strained carbocyclic systems, particularly the cyclobutane ring, have emerged as privileged motifs.[2]

The cyclobutane core offers a unique combination of properties: its puckered, three-dimensional structure provides a rigid scaffold for orienting pharmacophoric groups, while its inherent ring strain (~110 kJ/mol) influences reactivity and conformational preferences in ways that can be exploited for therapeutic benefit.[2][3] 3-(Aminomethyl)cyclobutanol is a quintessential example of such a building block. Possessing two key functional handles—a primary amine and a hydroxyl group—on a conformationally restricted cyclobutane core, it serves as a versatile synthon for introducing this valuable motif into drug candidates. This guide provides a comprehensive technical overview of 3-(Aminomethyl)cyclobutanol, covering its fundamental properties, stereoisomerism, synthesis, and critical applications for researchers and drug development professionals.

PART 1: Core Chemical and Physical Identity

3-(Aminomethyl)cyclobutanol is a bifunctional molecule whose identity is critically defined by the relative orientation of its substituents, leading to distinct cis and trans isomers. These isomers possess unique physical properties and present different vectors for molecular elaboration, making stereochemical integrity a crucial consideration in its application.

The compound is most commonly handled in its free base form or as a hydrochloride salt, the latter of which offers enhanced stability and aqueous solubility, making it more amenable to laboratory use.[3]

Table 1: Key Chemical Identifiers

| Property | Value / Identifier | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | [4][5][6] |

| Molecular Weight | 101.15 g/mol | [4][7] |

| CAS Number (Mixture) | 167081-42-7 | [4][6] |

| CAS Number (trans) | 1234616-04-6 | [5][] |

| CAS Number (cis) | 917827-91-9 | [9][10] |

| CAS Number (HCl salt, cis) | 1400744-20-8 | [11] |

| CAS Number (HCl salt, unspecified) | 1404365-04-3; 1427386-91-1 |[3][12] |

Stereochemistry and Conformational Considerations

The defining structural feature of 3-(Aminomethyl)cyclobutanol is the 1,3-substitution pattern on the cyclobutane ring. This gives rise to two diastereomers: cis and trans. The puckered nature of the cyclobutane ring means these isomers adopt distinct three-dimensional shapes, which is a critical factor in molecular recognition by biological targets.

Figure 1: Puckered conformations of cis and trans isomers.

PART 2: Synthesis Methodologies - A Focus on Stereocontrol

The synthesis of specific stereoisomers of 3-(Aminomethyl)cyclobutanol is a non-trivial challenge that requires careful strategic planning. The literature and patent filings highlight several approaches, with a common theme being the management of the key stereocenter. A particularly insightful method for obtaining the trans isomer involves a stereochemical inversion of a more readily accessible cis precursor.[3][13]

Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Inversion

This pathway exemplifies a robust strategy for inverting a key stereocenter, a common challenge in medicinal chemistry. The causality behind this choice is clear: direct synthesis of the trans isomer can be complex, whereas the cis precursor may be more accessible. The Mitsunobu reaction provides a reliable method for inverting the alcohol stereocenter, thus providing access to the desired trans product.

Step 1: Stereoinversion of cis-3-(Dibenzylamino)cyclobutanol

-

Reaction: Mitsunobu reaction to invert the alcohol configuration.

-

Rationale: The Mitsunobu reaction is a powerful and reliable method for achieving stereochemical inversion of secondary alcohols. It proceeds via an SN2 mechanism where the incoming nucleophile (in this case, a carboxylate) attacks the carbon opposite to the leaving group, resulting in a clean inversion of stereochemistry. The use of bulky dibenzyl protecting groups on the amine prevents its interference in the reaction.

-

Detailed Protocol:

-

To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine (PPh₃), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.0-1.3 equivalents) in an anhydrous solvent like THF, add a condensing agent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.6-2.3 equivalents) dropwise under an inert atmosphere (N₂).[3][13]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up involves removing the solvent, redissolving in a solvent like ethyl acetate, and filtering to remove phosphine oxide byproducts. The filtrate, containing the trans-ester, is carried forward.[13]

-

Step 2: Hydrolysis of the Ester

-

Reaction: Saponification of the newly formed ester.

-

Rationale: A straightforward alkaline hydrolysis is used to cleave the ester bond, liberating the inverted hydroxyl group to yield trans-3-(dibenzylamino)cyclobutanol.

-

Detailed Protocol:

-

The crude ester from the previous step is dissolved in a solvent mixture (e.g., THF/water) and treated with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[13]

-

The mixture is heated to reflux for several hours until the hydrolysis is complete.

-

After cooling, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane) to isolate the product. The combined organic layers are dried and concentrated to yield the crude trans alcohol.[13]

-

Step 3: Deprotection via Catalytic Hydrogenation

-

Reaction: Removal of the N-benzyl protecting groups.

-

Rationale: Catalytic hydrogenation is the method of choice for removing benzyl groups. The reaction is clean, high-yielding, and the byproducts (toluene) are easily removed. Palladium on carbon (Pd/C) is a highly effective and standard catalyst for this transformation.[3][13]

-

Detailed Protocol:

-

The trans-3-(dibenzylamino)cyclobutanol is dissolved in an alcohol solvent (e.g., isopropanol or methanol) in a hydrogenation reactor.[13]

-

A catalytic amount of 10% Pd/C is added.[13]

-

The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 0.5-1.5 MPa).[13]

-

The reaction is stirred at a slightly elevated temperature (30-45 °C) for 24 hours or until hydrogen uptake ceases.[13]

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford pure trans-3-(aminomethyl)cyclobutanol with yields often exceeding 85%.[13]

-

Figure 2: Synthetic workflow for the stereoinversion synthesis.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The utility of 3-(Aminomethyl)cyclobutanol stems from its ability to impart desirable physicochemical and pharmacological properties onto a parent molecule. Its rigid, three-dimensional nature serves as an excellent isostere for more flexible or planar groups, often leading to improved metabolic stability and receptor-binding affinity.[2]

Enzyme Inhibition and Pharmacological Activity

The hydrochloride salt of 3-(aminomethyl)cyclobutanol has been reported to exhibit inhibitory activity against several therapeutically relevant enzymes, highlighting its potential as a pharmacophore or a starting point for inhibitor design.[3]

Table 2: Reported Enzyme Inhibitory Activities

| Target Enzyme | IC₅₀ Value | Therapeutic Relevance | Source |

|---|---|---|---|

| Aldose Reductase | 2.5 µM | Diabetic complications | [3] |

| Dipeptidyl Peptidase-IV (DPP-IV) | 1.8 µM | Type 2 diabetes | [3] |

| Carbonic Anhydrase II | 5.0 µM | Glaucoma, epilepsy |[3] |

Role as a Structural Scaffold and Bioisostere

The primary value of 3-(Aminomethyl)cyclobutanol lies in its role as a versatile building block. The amine and alcohol functionalities provide orthogonal handles for chemical modification, allowing for its seamless integration into larger molecules.

-

Peptide Mimetics: The constrained cyclobutane ring can be incorporated into peptide backbones to restrict conformational flexibility, which can enhance metabolic stability against proteases and lock the molecule into a bioactive conformation.[3]

-

Kinase Inhibitors: The scaffold can be functionalized to present vectors that target the ATP-binding pockets of kinases, a major class of drug targets in oncology.[3]

-

GABA Analogs: The 1,3-relationship between the amine and the carbinol carbon makes it a suitable precursor for γ-aminobutyric acid (GABA) analogs, which are important neurotransmitter modulators.[3]

-

Increasing sp³ Character: In an era focused on moving beyond "flatland" chemistry, incorporating scaffolds like 3-(aminomethyl)cyclobutanol is a direct strategy to increase the fraction of sp³-hybridized carbons (Fsp³). This is strongly correlated with higher clinical success rates, likely due to improved solubility, selectivity, and reduced off-target effects.[1][2][14]

Figure 3: Role as a versatile scaffold in drug design.

Conclusion

3-(Aminomethyl)cyclobutanol is more than a simple chemical reagent; it is an enabling tool for the modern medicinal chemist. Its well-defined stereochemistry, rigid three-dimensional structure, and versatile functional handles provide a reliable means to introduce sp³-rich, strained ring systems into drug candidates. The demonstrated biological activities and successful application as a structural motif underscore its importance. As drug discovery continues to venture into more complex and demanding chemical spaces, the strategic use of building blocks like 3-(Aminomethyl)cyclobutanol will be indispensable for developing the next generation of therapeutics.

References

-

ResearchGate (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). Retrieved from [Link][15]

-

Google Patents (2021). CN112608243A - Synthesis method of trans-3-aminobutanol. Retrieved from [13]

-

PubMed Central (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. Retrieved from [Link][1]

-

PubChem (n.d.). 3-(Aminomethyl)cyclobutan-1-ol. Retrieved from [Link][7]

-

PubChem (n.d.). 3-(Aminomethyl)cyclobutanone. Retrieved from [Link][16]

-

Chemdad (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol. Retrieved from [Link][17]

-

National Institutes of Health (NIH) (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link][18]

-

Vrije Universiteit Amsterdam Research Portal (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved from [Link][14]

-

Royal Society of Chemistry (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link][19]

-

Organic Syntheses (n.d.). cyclobutene. Retrieved from [Link][20]

-

PubMed Central (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link][2]

-

Organic Syntheses (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link][21]

-

Organic Syntheses (n.d.). cyclobutanone. Retrieved from [Link][22]

-

PubMed Central (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link][23]

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 4. CAS 167081-42-7 | 3-(Aminomethyl)cyclobutanol - Synblock [synblock.com]

- 5. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

- 6. 3-(Aminomethyl)cyclobutanol | CymitQuimica [cymitquimica.com]

- 7. 3-(Aminomethyl)cyclobutan-1-ol | C5H11NO | CID 22408680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cis-3-(aminomethyl)cyclobutanol 97% | CAS: 917827-91-9 | AChemBlock [achemblock.com]

- 10. cis-3-(Aminomethyl)cyclobutanol | 917827-91-9 [sigmaaldrich.com]

- 11. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 12. 1427386-91-1|3-(Aminomethyl)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 13. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 14. research.vu.nl [research.vu.nl]

- 15. researchgate.net [researchgate.net]

- 16. 3-(Aminomethyl)cyclobutanone | C5H9NO | CID 72207424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cis-3-(Boc-aMinoMethyl)cyclobutanol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-(Aminomethyl)cyclobutanol: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—a movement away from planar, aromatic structures towards molecules with greater three-dimensionality (3D). Saturated carbocycles, particularly strained ring systems, are privileged scaffolds in this endeavor. The cyclobutane unit, a four-membered carbocycle, is a prominent structural motif found in a wide range of naturally occurring compounds and serves as a key building block in modern drug discovery.[1][2] Its rigid, non-planar conformation allows it to act as a conformationally restricted scaffold, enabling more precise and potent interactions with biological targets.[2][3] Furthermore, the inherent ring strain of the cyclobutane core (~110 kJ/mol) imparts unique chemical reactivity that can be harnessed for sophisticated molecular engineering.[4]

This guide focuses on 3-(Aminomethyl)cyclobutanol, a bifunctional cyclobutane derivative incorporating both a primary amine and a primary alcohol. This unique combination of a rigid 3D core and two versatile functional groups makes it an exceptionally valuable building block for synthesizing complex molecules, particularly for researchers, scientists, and drug development professionals. We will explore its core chemical properties, stereochemistry, synthetic pathways, and its burgeoning applications in the development of novel therapeutics.

Chapter 1: Core Physicochemical and Structural Properties

3-(Aminomethyl)cyclobutanol is a C5 aliphatic amino alcohol. It exists primarily as two geometric isomers, cis and trans, depending on the relative orientation of the aminomethyl and hydroxyl groups on the cyclobutane ring. For laboratory and industrial applications, it is often supplied as a hydrochloride salt to enhance stability and aqueous solubility.[4]

Key Physicochemical Data

The fundamental properties of 3-(Aminomethyl)cyclobutanol and its common salt form are summarized below. It is critical for researchers to use the correct CAS number corresponding to the specific isomer and salt form required for their application.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁NO | [5][6][7][8] |

| Molecular Weight | 101.15 g/mol | [5][6][8] |

| Appearance | White to off-white solid | [5] |

| Topological Polar Surface Area | 46.3 Ų | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 1 | [8] |

| CAS Number (Mixture) | 167081-42-7 | [6][7] |

| CAS Number (trans) | 1234616-04-6 | [5] |

| CAS Number (HCl Salt) | 1427386-91-1 | [9] |

| CAS Number (cis-HCl Salt) | 1400744-20-8 | [10] |

| Storage Conditions | Store at room temperature in a dry, sealed place.[5][6] The hydrochloride salt is often stored at 2-8°C.[9] |

Structural Features and Reactivity

The chemical behavior of 3-(Aminomethyl)cyclobutanol is dictated by three key structural features:[4]

-

The Cyclobutane Ring : The significant angle strain makes the ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[11] However, it also provides a rigid scaffold that is desirable in drug design.

-

The Aminomethyl Group : The primary amine is a versatile nucleophile and a basic center. It readily participates in reactions such as amidation, alkylation, and sulfonylation, providing a key handle for molecular elaboration.

-

The Hydroxyl Group : The primary alcohol can be engaged in esterification, etherification, and oxidation reactions, offering another independent vector for chemical modification.

The presence of these two functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other is protected, enabling the construction of complex molecular architectures.

Chapter 2: Synthesis and Stereochemical Control

The synthesis of 3-(Aminomethyl)cyclobutanol, particularly with stereochemical control to isolate the cis or trans isomer, is a critical aspect of its application. The trans isomer, for instance, is a key intermediate in the synthesis of certain pharmacologically active molecules.[12]

Primary Synthetic Route: Stereoinversion via Mitsunobu Reaction

A robust and scalable method for synthesizing trans-3-(Aminomethyl)cyclobutanol involves a three-step sequence starting from the readily available cis-3-(dibenzylamino)cyclobutanol.[4][12] This pathway leverages the Mitsunobu reaction for a clean stereochemical inversion of the hydroxyl group.

The causality behind this synthetic choice is rooted in efficiency and control. The Mitsunobu reaction is renowned for its ability to invert the stereochemistry at a secondary alcohol center under mild conditions, making it ideal for this transformation. The use of benzyl groups as amine protectants is strategic; they are stable under the reaction conditions for steps 1 and 2 but are easily removed in the final step via catalytic hydrogenation, a clean and high-yielding deprotection method.

Caption: Synthetic pathway to trans-3-(Aminomethyl)cyclobutanol via Mitsunobu inversion.

Experimental Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

The following protocol is a representative procedure based on established methods.[12]

Step 1: Mitsunobu Reaction for Stereochemical Inversion

-

To a stirred solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.2 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.1 eq) in anhydrous tetrahydrofuran (THF, 5-10 volumes) under a nitrogen atmosphere, cool the mixture to 0-10 °C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, maintaining the internal temperature below 15 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture in vacuo. The resulting residue containing the trans-ester can be purified by column chromatography or carried forward to the next step.

Step 2: Hydrolysis of the Ester

-

Dissolve the crude trans-3-(dibenzylamino)cyclobutyl ester from the previous step in a mixture of methanol or ethanol and water.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq) and heat the mixture to reflux for 2-6 hours until saponification is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude trans-3-(dibenzylamino)cyclobutanol. Purify by silica gel chromatography if necessary.

Step 3: Catalytic Hydrogenation (Debenzylation)

-

In a hydrogenation vessel, dissolve the trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or methanol (10 volumes).

-

Add palladium on carbon (10% Pd/C, 5-10 wt%) to the solution.

-

Seal the vessel, evacuate the atmosphere, and replace with nitrogen (3x), followed by hydrogen (3x).

-

Pressurize the reactor with hydrogen gas to 1.0-1.2 MPa and heat to 30-45 °C.[12]

-

Stir the reaction vigorously for 24-48 hours until the reaction is complete.

-

Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or crystallization to afford pure trans-3-(Aminomethyl)cyclobutanol. A reported yield for this final step is 88%.[12]

Chapter 3: Applications in Medicinal Chemistry

The rigid cyclobutane core combined with the versatile amino and hydroxyl groups makes 3-(aminomethyl)cyclobutanol a powerful building block for creating drug candidates with improved pharmacological profiles.

Enzyme Inhibition

The hydrochloride salt of 3-(aminomethyl)cyclobutanol has shown inhibitory activity against several enzymes implicated in metabolic diseases, demonstrating its potential as a lead scaffold.[4]

-

Aldose Reductase (IC₅₀ = 2.5 µM): Inhibition of this enzyme is a therapeutic strategy for managing diabetic complications.

-

Dipeptidyl Peptidase-IV (DPP-4) (IC₅₀ = 1.8 µM): DPP-4 inhibitors are an established class of therapeutics for type 2 diabetes.

-

Carbonic Anhydrase II (IC₅₀ = 5.0 µM): This enzyme is a target for treating glaucoma and epilepsy.

Scaffold for Bioactive Molecules

The true value of this compound lies in its role as a synthetic intermediate.[4]

-

GABA Analogs: It serves as a precursor for synthesizing analogs of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

-

Peptide Mimetics: Incorporation into peptide structures can enhance metabolic stability and control conformation, which is crucial for biological activity.

-

Kinase Inhibitors: The scaffold can be functionalized to target the ATP-binding pockets of protein kinases, a major target class in oncology.[4]

-

PROTACs: Recent advances include its use in synthesizing cyclobutane-fused amino acids for Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

Caption: Key application areas for the 3-(Aminomethyl)cyclobutanol scaffold.

Chapter 4: Safety and Handling

As with any chemical reagent, proper handling of 3-(Aminomethyl)cyclobutanol is essential for laboratory safety. The compound and its salts are generally classified with GHS07 pictograms.[5]

-

Hazard Statements: Typically listed as Harmful if swallowed (H302), May cause respiratory irritation (H335), Causes skin irritation (H315), and Causes serious eye irritation (H319).[5][9]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5][9] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[13][14] Keep away from heat, sparks, and open flames.[14][15]

-

Response: In case of contact with skin, wash with plenty of water.[13][16] If in eyes, rinse cautiously with water for several minutes.[15] If inhaled, remove person to fresh air.[13][16]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[13][15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[13]

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound.

References

-

MDPI. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

PubMed. (n.d.). Bioactive cyclobutane-containing alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)cyclobutan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

Sources

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 5. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

- 6. CAS 167081-42-7 | 3-(Aminomethyl)cyclobutanol - Synblock [synblock.com]

- 7. 3-(Aminomethyl)cyclobutanol | CymitQuimica [cymitquimica.com]

- 8. 3-(Aminomethyl)cyclobutan-1-ol | C5H11NO | CID 22408680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1427386-91-1|3-(Aminomethyl)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]

- 10. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 11. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 3-(Aminomethyl)cyclobutanol: Pathways, Protocols, and Mechanistic Insights

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutane scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity and three-dimensionality.[1] This rigid, sp3-rich core allows for the precise spatial orientation of pharmacophoric groups, a critical factor in optimizing drug-target interactions.[1] Among the diverse array of cyclobutane-containing building blocks, 3-(aminomethyl)cyclobutanol stands out as a particularly valuable synthon. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, provides versatile handles for further chemical elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the stereoselective synthesis of both cis- and trans-3-(aminomethyl)cyclobutanol, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the practical considerations for each synthetic pathway.

The strategic incorporation of 3-(aminomethyl)cyclobutanol into drug candidates has shown significant promise. It serves as a precursor for γ-aminobutyric acid (GABA) analogs, which are crucial for modulating neurotransmission in the central nervous system.[2][3] Furthermore, its rigid structure is beneficial in the design of peptide mimetics, enhancing metabolic stability.[2] The hydrochloride salt of 3-(aminomethyl)cyclobutanol has demonstrated inhibitory activity against enzymes such as aldose reductase, dipeptidyl peptidase-IV, and carbonic anhydrase II, highlighting its therapeutic potential in diverse areas including diabetic complications, type 2 diabetes, and glaucoma.[2]

This guide will explore two distinct and stereocomplementary synthetic routes to access the cis and trans isomers of 3-(aminomethyl)cyclobutanol, providing the necessary detail for their practical implementation in a laboratory setting.

Pathway 1: Stereoselective Synthesis of cis-3-(Aminomethyl)cyclobutanol via Ketone Reduction

The synthesis of the cis-isomer of 3-(aminomethyl)cyclobutanol is most effectively achieved through the stereoselective reduction of a suitably protected 3-(aminomethyl)cyclobutanone precursor. The success of this approach hinges on the judicious choice of the reducing agent, which dictates the facial selectivity of the hydride attack.

Causality Behind Experimental Choices: The Role of Steric Hindrance

The diastereoselectivity of the reduction of a 3-substituted cyclobutanone is profoundly influenced by the steric environment of the substrate and the reducing agent.[4] For the desired cis-selectivity, a sterically demanding hydride reagent is paramount.[4] Reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) are particularly effective.[4] The bulky tert-butoxy groups of this reagent favor an approach from the less hindered face of the cyclobutanone ring, leading to the preferential formation of the cis-alcohol. The protecting group on the amino functionality also plays a role in directing the hydride attack. A bulky protecting group like tert-butoxycarbonyl (Boc) can further enhance the steric bias, favoring the desired stereochemical outcome.

Experimental Protocol: Diastereoselective Reduction to cis-3-(Boc-aminomethyl)cyclobutanol

This protocol provides a general guideline for the diastereoselective reduction of a 3-(Boc-aminomethyl)cyclobutanone to the corresponding cis-alcohol.

Materials:

-

3-(Boc-aminomethyl)cyclobutanone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-aminomethyl)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.[4]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes.[4]

-

Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.[4]

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.[4]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-aminomethyl)cyclobutanol.[4]

Final Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final cis-3-(aminomethyl)cyclobutanol.

Characterization Data for a Key Intermediate

cis-3-(Boc-aMinoMethyl)cyclobutanol [5]

-

CAS Number: 917827-92-0[5]

-

Molecular Formula: C₁₀H₁₉NO₃[5]

-

Molecular Weight: 201.26 g/mol [5]

-

¹H NMR Spectrum: A ¹H NMR spectrum is available for this compound, which can be used to confirm its identity.[5]

Pathway 2: Stereoselective Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Reaction

The synthesis of the trans-isomer requires a stereochemical inversion, which can be elegantly achieved using the Mitsunobu reaction.[6][7][8][9] This powerful reaction allows for the conversion of an alcohol to a variety of functional groups with a predictable inversion of stereochemistry.[6][7][8][9]

Mechanistic Insight: The Mitsunobu Reaction and Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of stereoselective synthesis.[6][7][8][9] The reaction of an alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), generates an alkoxyphosphonium salt.[10] This intermediate is an excellent leaving group. Subsequent nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid, proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.[8][10] For the synthesis of trans-3-(aminomethyl)cyclobutanol, a cis-configured starting material is required.

Diagram: Generalized Mitsunobu Reaction Mechanism

Caption: The Mitsunobu reaction proceeds via activation of the alcohol followed by Sₙ2 attack with inversion.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol

This three-step protocol is adapted from a patented procedure and outlines the synthesis of a trans-aminocyclobutanol, which can be conceptually applied to the target molecule.

Step 1: Mitsunobu Reaction for Stereoinversion

-

Preparation: In a reaction kettle, add tetrahydrofuran (5-12 volumes), cis-3-dibenzylaminocyclobutanol, triphenylphosphine (1.6-2.3 equivalents), and a carboxylic acid (e.g., p-nitrobenzoic acid, 1.01-1.3 equivalents).

-

Reaction: Cool the mixture to 0-10 °C under a nitrogen atmosphere. While maintaining the temperature, slowly add a condensing agent like DEAD (1.6-2.3 equivalents) dropwise. Allow the reaction to proceed for 30-60 minutes.

-

Work-up: Remove the tetrahydrofuran by distillation under reduced pressure. Add ethyl acetate and filter. Wash the filter cake with ethyl acetate. Adjust the pH of the filtrate to 2-3 with a solution of hydrogen chloride in methanol to precipitate the hydrochloride salt of the trans-ester.

Step 2: Hydrolysis of the Ester

-

Reaction: To a reaction kettle, add the hydrochloride salt of the trans-3-dibenzylaminocyclobutyl ester, tetrahydrofuran, water, and a base such as sodium hydroxide or potassium hydroxide.

-

Work-up: Heat the mixture to reflux for approximately 3 hours. Distill off the tetrahydrofuran. Extract the aqueous residue with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and concentrate to yield trans-3-dibenzylaminocyclobutanol.

Step 3: Debenzylation to the Final Product

-

Reaction: In a hydrogenation kettle, add trans-3-dibenzylaminocyclobutanol, methanol, and a catalyst such as 10% palladium hydroxide on carbon.

-

Hydrogenation: Purge the kettle with nitrogen and then with hydrogen. Pressurize with hydrogen to 1.0-1.2 MPa and heat to 30-45 °C. Allow the reaction to proceed for approximately 24 hours.

-

Work-up: After the reaction is complete, filter the reaction mixture. Concentrate the filtrate to obtain the crude product. Further purification by distillation or crystallization will yield the final trans-3-aminocyclobutanol.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: cis-Isomer via Reduction | Pathway 2: trans-Isomer via Mitsunobu |

| Stereocontrol | Good to excellent, dependent on the choice of reducing agent and protecting group. | Excellent, as the Mitsunobu reaction is known for its high fidelity of stereochemical inversion. |

| Number of Steps | Generally shorter, especially if the protected aminoketone is readily available. | Longer, typically involving three distinct transformations. |

| Reagents | Utilizes organometallic reducing agents which require anhydrous conditions. | Employs classic organic reagents; the Mitsunobu reaction requires careful handling of DEAD. |

| Scalability | Reductions are generally scalable. | The Mitsunobu reaction can be challenging to scale up due to the formation of byproducts that can complicate purification. |

| Starting Materials | Requires access to the corresponding 3-(aminomethyl)cyclobutanone. | Starts from the opposite (cis) alcohol isomer. |

Visualization of Synthetic Pathways

Diagram: Synthesis of cis-3-(Aminomethyl)cyclobutanol

Caption: Stereoselective reduction yields the cis-isomer.

Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

Caption: A three-step sequence affords the trans-isomer.

Conclusion and Future Outlook

The synthesis of stereochemically pure 3-(aminomethyl)cyclobutanol isomers is a critical enabling technology for the advancement of drug discovery programs that leverage the unique properties of the cyclobutane scaffold. The pathways detailed in this guide represent robust and reliable methods for accessing both the cis and trans isomers. The choice of synthetic route will ultimately depend on the desired stereochemistry, the availability of starting materials, and the scale of the synthesis. As the demand for novel, three-dimensional building blocks in medicinal chemistry continues to grow, the development of even more efficient and sustainable methods for the synthesis of substituted cyclobutanes, such as those employing photocatalysis or continuous flow technologies, will undoubtedly be a major focus of future research.[2]

References

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

The synthetic routes to cyclobutanes. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Mitsunobu reaction. (2023, December 19). In Wikipedia. [Link]

- Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone. (2025, December). BenchChem.

-

Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 9, 2026, from [Link]

-

Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18936–18941. [Link]

-

Ma, S., Lu, X., & Li, J. (2007). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Journal of the American Chemical Society, 129(46), 14349–14353. [Link]

-

cis-3-(Aminomethyl)cyclobutanol hydrochloride. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

de Mendoza, J., & Echavarren, A. M. (1992). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 92(6), 1021–1040. [Link]

-

Johnson, J. S., & Sarpong, R. (2009). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 11(16), 3682–3685. [Link]

- Wiley-VCH. (2008).

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. [Link]

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Scilit. [Link]

- Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162.

- Chemical Constituents and Biological Activities of Strobilanthes crispus L. (n.d.).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). Molecules, 20(12), 22005–22017. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

Wessjohann, L. A., & Kirschning, A. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(1), 10–20. [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). Journal of Medicinal Chemistry, 64(16), 12089–12101. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 9, 2026, from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 3. cis-3-(Aminomethyl)cyclobutanol hydrochloride [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR spectrum [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

The Strategic Emergence of 3-(Aminomethyl)cyclobutanol: A Technical Guide to its Synthesis and Analog Development

Preamble: The Rationale for Rigidity in Neuromodulation

In the landscape of medicinal chemistry, the pursuit of therapeutic specificity is paramount. The discovery of novel bioactive scaffolds is often driven by the need to overcome the pharmacological promiscuity of endogenous ligands. Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, is a prime example. Its inherent conformational flexibility allows it to bind to various receptor subtypes (GABAA, GABAB, and GABAC), leading to a broad spectrum of physiological effects. To dissect these effects and develop targeted therapeutics, medicinal chemists have long sought conformationally restricted GABA analogs. By constraining the rotatable bonds of the GABA backbone, it is possible to "lock" the molecule into a specific three-dimensional arrangement, thereby favoring binding to a particular receptor subtype.[1] This principle is the scientific bedrock upon which the discovery of compounds like 3-(Aminomethyl)cyclobutanol was built. The introduction of a cyclobutane ring provides a rigid, sp³-rich scaffold that mimics portions of the GABA structure while limiting its conformational freedom.[1]

This technical guide provides an in-depth exploration of the discovery, synthesis, and structure-activity relationships of 3-(Aminomethyl)cyclobutanol and its analogs, intended for researchers and professionals in drug development.

Section 1: Genesis of a Scaffold - The Discovery Trajectory

The conceptual discovery of 3-(Aminomethyl)cyclobutanol is rooted in early explorations of cyclic GABA analogs. A seminal study by Allan et al. in 1980 detailed the synthesis and pharmacological evaluation of cis- and trans-3-aminocyclobutane-1-carboxylic acid.[2] This research provided a critical insight: the cis isomer exhibited significantly greater GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors, compared to the nearly inactive trans isomer.[2] This foundational structure-activity relationship (SAR) underscored the importance of the relative stereochemistry of the amino and acidic functionalities, suggesting that a specific spatial arrangement is necessary for effective receptor interaction.

The logical extension of this work was to explore other isosteres and derivatives, leading to scaffolds like 3-(Aminomethyl)cyclobutanol. By replacing the carboxylic acid with a hydroxymethyl group, researchers could investigate the necessity of the acidic moiety for activity and explore new chemical space for potential therapeutic applications, such as enzyme inhibition or as building blocks for more complex molecules.

Section 2: Strategic Synthesis of 3-(Aminomethyl)cyclobutanol Stereoisomers

The synthesis of 3-(Aminomethyl)cyclobutanol and its analogs hinges on the strategic construction and functionalization of the cyclobutane ring. Two predominant and stereochemically distinct routes have emerged as industry standards: a reductive amination pathway to yield the biologically preferred cis-isomer and a Mitsunobu-based inversion to access the trans-isomer for comparative studies.

Pathway A: Synthesis of cis-3-(Aminomethyl)cyclobutanol via Reductive Amination

This pathway is a cornerstone for accessing the cis-isomer, leveraging the stereochemical outcome of hydride reduction on a substituted cyclobutanone. The general workflow is outlined below.

Caption: Synthetic workflow for cis-3-(Aminomethyl)cyclobutanol.

Causality in Experimental Choices:

-

Starting Material: 3-Oxocyclobutanecarboxylic acid is a commercially available and versatile starting material for building the core scaffold.

-

Hofmann Rearrangement: This classic reaction is a reliable method for converting an amide to a primary amine with the loss of one carbon atom, directly yielding the required aminomethyl precursor.

-

Stereoselective Reduction: The choice of a bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), is critical. The hydride preferentially attacks the carbonyl from the face opposite to the existing aminomethyl group (anti-facial attack), which is sterically less hindered. This results in the desired cis-stereochemistry of the final alcohol. Lowering the reaction temperature (e.g., -78 °C) enhances this selectivity.[3]

Pathway B: Synthesis of trans-3-(Aminomethyl)cyclobutanol via Mitsunobu Inversion

To obtain the trans-isomer, essential for comprehensive SAR studies, a stereochemical inversion of the hydroxyl group from the cis-alcohol is required. The Mitsunobu reaction is the gold standard for this transformation.

Caption: Synthetic workflow for trans-3-(Aminomethyl)cyclobutanol.

Causality in Experimental Choices:

-

Protecting Groups: The primary amine of the cis-starting material is protected (e.g., as a dibenzyl amine) to prevent side reactions under Mitsunobu conditions.

-

Mitsunobu Reaction: This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group. Triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) are the key reagents that activate the alcohol.[4][5]

-

Saponification and Deprotection: The resulting ester is hydrolyzed under basic conditions to liberate the trans-alcohol. Subsequent catalytic hydrogenation removes the benzyl protecting groups to yield the final product.

Section 3: Structure-Activity Relationship (SAR) and Therapeutic Potential

The development of 3-(Aminomethyl)cyclobutanol analogs has been guided by key SAR principles, primarily revolving around stereochemistry and the nature of the functional groups.

| Analog | Stereochemistry | Key Structural Feature | Observed Activity/Potential Application |

| cis-3-Aminocyclobutane-1-carboxylic acid | cis | Carboxylic acid group | Moderate GABA-like activity (receptor binding, uptake inhibition)[2] |

| trans-3-Aminocyclobutane-1-carboxylic acid | trans | Carboxylic acid group | Significantly weaker GABA-like activity than the cis-isomer[2] |

| cis-3-(Aminomethyl)cyclobutanol | cis | Hydroxymethyl group | Precursor for GABA analogs, enzyme inhibitor scaffold[6] |

| trans-3-(Aminomethyl)cyclobutanol | trans | Hydroxymethyl group | Important negative control in SAR studies |

The data consistently demonstrates that the cis configuration, which places the amino and functional groups on the same face of the cyclobutane ring, is crucial for biological activity in GABA-related targets. This suggests that the puckered cyclobutane ring presents these key pharmacophoric elements in a spatial orientation that is favorable for receptor binding. The trans isomer, by contrast, "pins back" the functional groups, leading to unfavorable steric interactions at the active site.[2]

Beyond GABAergic activity, 3-(Aminomethyl)cyclobutanol hydrochloride has shown inhibitory activity against several enzymes, including aldose reductase and dipeptidyl peptidase-IV, highlighting its potential as a versatile scaffold for indications beyond neuroscience, such as diabetes and its complications.[6]

Section 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating guide for the synthesis of the cis and trans isomers of 3-(Aminomethyl)cyclobutanol.

Protocol for cis-3-(Aminomethyl)cyclobutanol

This protocol is a multi-step synthesis starting from a protected 3-aminocyclobutanone.

Step 1: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone

-

Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over a period of 20 minutes. The use of a bulky hydride reagent is critical for achieving high cis-selectivity.[3]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.

Step 2: Deprotection to yield cis-3-(Aminomethyl)cyclobutanol

-

Dissolution: Dissolve the purified cis-3-(Boc-amino)cyclobutanol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH > 11 with 2M NaOH.

-

Extraction: Extract the aqueous layer multiple times with DCM.

-

Final Product: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield cis-3-(Aminomethyl)cyclobutanol.

Protocol for trans-3-(Aminomethyl)cyclobutanol

This protocol starts with a protected cis-isomer and uses a Mitsunobu reaction for inversion.

Step 1: Mitsunobu Inversion of cis-3-(Dibenzylaminomethyl)cyclobutanol

-

Preparation: To a flame-dried flask under a nitrogen atmosphere, add cis-3-(Dibenzylaminomethyl)cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq) in anhydrous THF.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the starting alcohol by TLC.

-

Work-up: Concentrate the reaction mixture and purify by flash column chromatography to isolate the trans-ester intermediate.

Step 2: Hydrolysis and Deprotection

-

Saponification: Dissolve the isolated trans-ester in a mixture of THF and water. Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

-

Extraction: Cool the reaction mixture, remove the THF under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by chromatography to yield trans-3-(Dibenzylaminomethyl)cyclobutanol.

-

Debenzylation: Dissolve the purified product in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete.

-

Final Product: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-(Aminomethyl)cyclobutanol.

Conclusion

3-(Aminomethyl)cyclobutanol and its analogs represent a successful application of the principle of conformational restriction in medicinal chemistry. Born from the foundational research into rigid GABA analogs, this scaffold has proven to be a valuable tool for probing biological systems and a promising starting point for the development of novel therapeutics. The stereoselective synthetic routes, particularly the reductive amination for the cis-isomer and the Mitsunobu inversion for the trans-isomer, provide robust and reliable methods for accessing these compounds. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the strategic insights gained from the study of 3-(Aminomethyl)cyclobutanol will undoubtedly inform the design of the next generation of targeted therapies.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

-

Saragiotto, A. A., & Colla, G. (2018). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Medicinal Chemistry Research, 27(6), 1545-1557. [Link]

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, Coll. Vol. 9, p.546 (1998); Vol. 72, p.182 (1995). Retrieved from [Link]

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of trans-3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of trans-3-(aminomethyl)cyclobutanol (CAS: 1234616-04-6), a bifunctional cycloalkane of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of public domain experimental spectra for this specific molecule, this document synthesizes predicted data with field-proven insights and analyses of analogous structures. We present a comprehensive interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein establish a robust framework for the structural verification, quality control, and analytical characterization of this compound and its derivatives, ensuring high scientific integrity for research and development applications.

Introduction: The Structural Significance of 3-(Aminomethyl)cyclobutanol

The 3-(aminomethyl)cyclobutanol scaffold is a valuable building block in modern drug discovery. The strained four-membered ring offers a rigid, three-dimensional geometry that can be exploited to orient pharmacophoric features in a precise manner.[3] The presence of both a primary amine (-NH₂) and a primary alcohol (-OH) group provides two key points for chemical modification, enabling its incorporation into a wide array of molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule, confirming its identity, purity, and stereochemistry. This guide explains the causality behind the expected spectral features of the trans isomer, providing researchers with the tools to interpret their own experimental data confidently.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For trans-3-(aminomethyl)cyclobutanol, NMR confirms the connectivity of the aminomethyl and hydroxyl groups to the cyclobutane ring and establishes their trans relative stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the rigid nature of the cyclobutane ring, leading to diastereotopic protons with distinct chemical shifts and coupling constants. The data presented below is predicted for a standard analysis in Deuterated Chloroform (CDCl₃) or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Insights |

| H -C-OH (1H) | 3.8 – 4.2 | Multiplet | 5-8 | This proton is attached to the same carbon as the electronegative hydroxyl group, causing a significant downfield shift. Its multiplicity arises from coupling to the adjacent ring protons. |

| CH ₂-NH₂ (2H) | 2.6 – 2.9 | Doublet | ~6 | These protons are adjacent to the electron-withdrawing amine group. They appear as a doublet due to coupling with the single proton on the adjacent ring carbon (C3). |

| Ring H -C-CH₂NH₂ (1H) | 2.0 – 2.4 | Multiplet | - | This methine proton is deshielded by the adjacent aminomethyl group and will show complex splitting from coupling to multiple non-equivalent neighboring protons. |

| Ring CH ₂ (axial, 2H) | 1.8 – 2.1 | Multiplet | - | The axial protons on the cyclobutane ring are typically shifted slightly downfield compared to their equatorial counterparts. |

| Ring CH ₂ (equatorial, 2H) | 1.6 – 1.9 | Multiplet | - | These protons represent the remaining part of the cyclobutane skeleton and will exhibit complex splitting patterns. |

| OH , NH ₂ (3H) | 1.5 – 3.5 | Broad Singlet | - | These are exchangeable protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad signal that can be confirmed by a D₂O exchange experiment. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insights |

| C -OH | 68 – 72 | The carbon atom bonded to the highly electronegative oxygen of the alcohol group is the most deshielded carbon in the aliphatic region. |

| C H₂-NH₂ | 45 – 49 | The carbon of the aminomethyl group is deshielded by the adjacent nitrogen atom. |

| C H-CH₂NH₂ | 38 – 42 | The ring carbon to which the aminomethyl group is attached. |

| Ring C H₂ | 28 – 32 | The remaining two equivalent methylene carbons of the cyclobutane ring. |

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures data accuracy and reproducibility.

-

Sample Preparation: Dissolve 5-10 mg of 3-(aminomethyl)cyclobutanol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For aqueous-based solvents, DSS can be used. In many modern spectrometers, the residual solvent peak is used as a secondary reference.[4]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds are typical starting points.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (e.g., several hours) may be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is ideal for the rapid identification of functional groups. The spectrum of 3-(aminomethyl)cyclobutanol is dominated by features from the O-H and N-H bonds.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group Assignment | Insights |

| 3200 – 3500 (Broad) | O-H Stretch | Alcohol (H-bonded) | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group. It will likely overlap with the N-H stretches. |

| 3300 – 3400 (Medium, Doublet) | N-H Stretch | Primary Amine | A primary amine (-NH₂) typically shows two distinct stretching bands in this region (symmetric and asymmetric), which can sometimes be resolved from the broad O-H band. |

| 2850 – 2960 (Strong) | C-H Stretch | Alkane (CH, CH₂) | These absorptions confirm the presence of the aliphatic cyclobutane ring and aminomethyl group. |

| 1580 – 1650 (Medium) | N-H Bend | Primary Amine | This scissoring vibration is characteristic of a primary amine.[5] |

| 1050 – 1150 (Strong) | C-O Stretch | Primary Alcohol | This strong absorption confirms the presence of the C-O single bond of the alcohol. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 3-(aminomethyl)cyclobutanol (Molecular Formula: C₅H₁₁NO, Molecular Weight: 101.15 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.[1][2]

| m/z Value | Ion Assignment | Interpretation |

| 102.09 | [M+H]⁺ | The protonated molecular ion. This is often the base peak in ESI-MS and confirms the molecular weight of the compound. |

| 84.08 | [M+H - H₂O]⁺ | Corresponds to the loss of a water molecule (18 Da) from the protonated parent ion. This is a very common fragmentation pathway for alcohols. |

| 71.07 | [M+H - CH₂NH₂]⁺ | Represents the loss of the aminomethyl group (31 Da), indicating a cleavage of the C-C bond between the ring and the side chain. |

The fragmentation of the cyclobutane ring itself can be complex. As seen with cyclobutanol, the strained ring is prone to ring-opening reactions, which can lead to fragments corresponding to the loss of ethylene (C₂H₄).[6][7][8]

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in integrating data from multiple techniques. Each method provides a piece of the puzzle, and together they deliver an unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Molecular Structure for NMR Assignment

The following diagram illustrates the structure of trans-3-(aminomethyl)cyclobutanol with key atoms labeled for reference in NMR spectral assignment.

Caption: Structure of trans-3-(aminomethyl)cyclobutanol.

Conclusion

This guide establishes a foundational spectroscopic profile for trans-3-(aminomethyl)cyclobutanol. By integrating predicted data with established principles of NMR, IR, and MS, we provide a robust, self-validating framework for researchers. This approach ensures that scientists and drug developers can confidently verify the structure and purity of this important chemical building block, upholding the highest standards of scientific integrity in their work. The provided protocols and interpretations serve as a practical reference for routine laboratory analysis and advanced research applications.

References

-

PubChem. 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

BTC. What are the mass spectrometry characteristics of cyclobutanol?. Available at: [Link]

-

AA Blocks. cis-3-(Aminomethyl)-1-methylcyclobutanol hydrochloride. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

-

PubChem. 3-(Aminomethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Cyclobutanol IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Cyclobutanol Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Audier, H. E., et al. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 7. Cyclobutanol [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of cis-3-(Aminomethyl)cyclobutanol

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended functional groups, allowing for precise vectoral presentation towards biological targets. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger ring systems. One such valuable building block is cis-3-(Aminomethyl)cyclobutanol, a bifunctional molecule incorporating a primary amine and a primary alcohol in a defined spatial orientation. The cis relationship of these groups creates a distinct chemical vector space, making it an attractive starting point for the synthesis of novel therapeutics, including PROTAC® linkers and constrained peptide mimetics.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-3-(Aminomethyl)cyclobutanol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from supplier data, computational predictions, and experimental data from closely related analogs. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic workflows.

Molecular Structure and Core Physicochemical Parameters

The fundamental physical characteristics of a molecule are dictated by its structure. Understanding these parameters is the first step in any rational experimental design.

Caption: Chemical structure of cis-3-(Aminomethyl)cyclobutanol.

The table below summarizes the key molecular and physical properties of cis-3-(Aminomethyl)cyclobutanol and its common hydrochloride salt. It is critical to distinguish between the free base and the salt form, as their physical properties, particularly solubility and melting point, will differ significantly.

| Property | cis-3-(Aminomethyl)cyclobutanol | cis-3-(Aminomethyl)cyclobutanol HCl | Data Source Type |

| CAS Number | 917827-91-9[3] | 1400744-20-8[4] | Experimental |

| Molecular Formula | C₅H₁₁NO[5] | C₅H₁₂ClNO | Experimental |

| Molecular Weight | 101.15 g/mol [5] | 137.61 g/mol [2] | Calculated |

| Appearance | White to off-white solid | Solid[6] | Observed |

| Melting Point | Not available | Not available | - |

| Boiling Point | 185 °C | Decomposes | Predicted |

| Density | 1.091 g/cm³ | Not available | Predicted |

| Flash Point | 65 °C | Not available | Predicted |